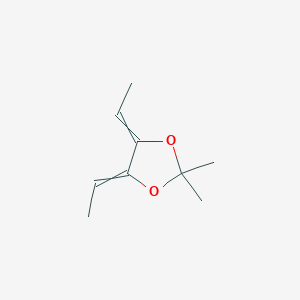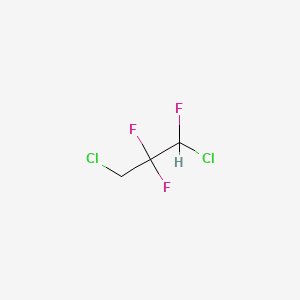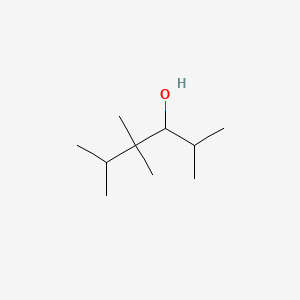
2,4,4,5-Tetramethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable ketone is reacted with a Grignard reagent (an organomagnesium compound) to form the desired alcohol. For instance, the reaction of 2,4,4,5-tetramethylhexan-3-one with methylmagnesium bromide in an ether solvent can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically requires a metal catalyst such as palladium or platinum and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4,4,5-tetramethylhexan-3-one, using oxidizing agents such as chromic acid or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, 2,4,4,5-tetramethylhexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2,4,4,5-tetramethylhexan-3-one.
Reduction: 2,4,4,5-tetramethylhexane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,4,4,5-Tetramethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in
Propriétés
Numéro CAS |
66256-68-6 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,4,4,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)9(11)10(5,6)8(3)4/h7-9,11H,1-6H3 |
Clé InChI |
VVRHXTVKOHXZJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
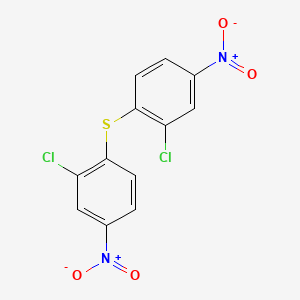
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
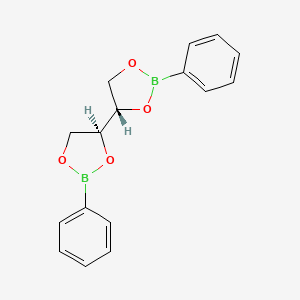
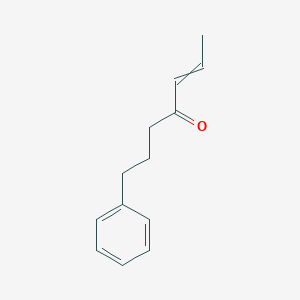

![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)


![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
